4-[(4-Nitrophenyl)ethynyl]benzaldehyde
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Overview
Description
4-[(4-Nitrophenyl)ethynyl]benzaldehyde is an organic compound that features both an ethynyl group and a nitrophenyl group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(4-Nitrophenyl)ethynyl]benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst, followed by the removal of the trimethylsilyl group with a base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethynyl group can participate in further coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions.
Major Products
Oxidation: 4-[(4-Nitrophenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Aminophenyl)ethynyl]benzaldehyde.
Substitution: Various substituted ethynyl derivatives depending on the reactants used.
Scientific Research Applications
4-[(4-Nitrophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)ethynyl]benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, such as amino acids in proteins.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Ethynyl Group: Can participate in coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzaldehyde: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.
4-Nitrobenzaldehyde: Lacks the ethynyl group, limiting its use in coupling reactions.
4-[(4-Aminophenyl)ethynyl]benzaldehyde: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-[(4-Nitrophenyl)ethynyl]benzaldehyde is unique due to the presence of both the nitrophenyl and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
171297-03-3 |
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Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-11-14-5-3-12(4-6-14)1-2-13-7-9-15(10-8-13)16(18)19/h3-11H |
InChI Key |
OBPVXJVFAMDMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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